5-Bromo-2-methoxy-4-methylpyrimidine
Overview
Description
5-Bromo-2-methoxy-4-methylpyrimidine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
5-Bromo-2-methoxy-4-methylpyrimidine derivatives have been explored for their antiviral properties. Hocková et al. (2003) synthesized various derivatives and found that some exhibited significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture (Hocková et al., 2003).
Synthesis of Thiazolo[4,5‐d] Pyrimidine Derivatives
Bakavoli et al. (2006) demonstrated a method to synthesize new thiazolo[4,5-d] pyrimidine derivatives using 4-amino-5-bromo-2-substituted-aminopyrimidines, which were derived from 5-bromo-2,4-dichloro-6-methylpyrimidine (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Aminolysis of Methoxy and Methylthio Pyrimidines
Brown and Forster (1966) researched the aminolysis of 2- and 4-methoxy (or methylthio) pyrimidines with 5-bromo substituents, valuable for preparing n- and t-butylaminopyrimidines. This study provided insights into the reaction rates and effects of various substituents (Brown & Forster, 1966).
Regioselective Synthesis of Pyrimidines
Doulah et al. (2014) investigated the regioselective synthesis of pyrimidines, including 5-bromo-2-chloro-6-methylpyrimidin-4-amine, revealing important details about the reaction mechanisms and crystal structures of these compounds (Doulah et al., 2014).
Quantum Chemical Calculations
Prabavathi and Nilufer (2015) conducted quantum chemical calculations to elucidate the molecular structure and spectroscopic insights of 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol. Their work provides a comparative study on the vibrational frequencies and modes, crucial for understanding these compounds' properties (Prabavathi & Nilufer, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, H332, H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . The precautionary statements include P261, P280, P305, P338, P351, suggesting measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYSLCWSLFWCEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277691 | |
Record name | Pyrimidine, 5-bromo-2-methoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38696-23-0 | |
Record name | Pyrimidine, 5-bromo-2-methoxy-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38696-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-bromo-2-methoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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